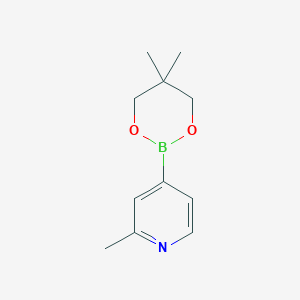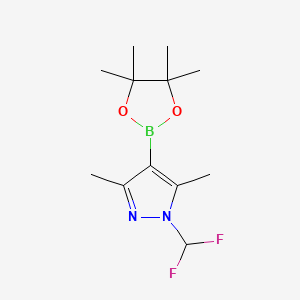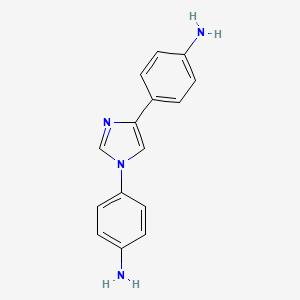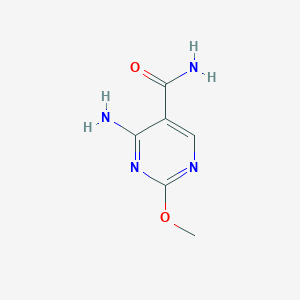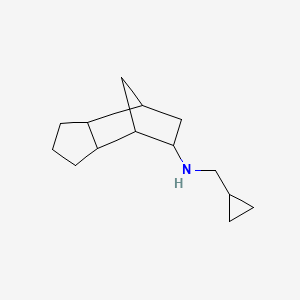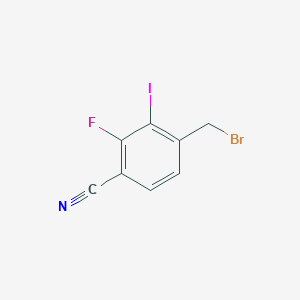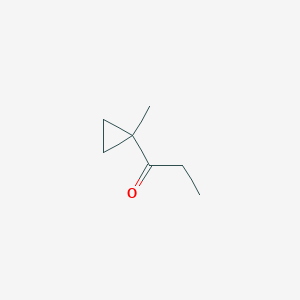
1-(1-Methylcyclopropyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O It is a ketone featuring a cyclopropyl group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the reaction of 1-methylcyclopropylmagnesium bromide with propionyl chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Methylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism by which 1-(1-Methylcyclopropyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, influencing various biochemical pathways. The cyclopropyl group adds strain to the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Methylcyclopropene: A cyclopropene derivative used as a plant growth regulator.
Cyclopropylmethyl ketone: Another ketone with a cyclopropyl group, used in organic synthesis.
Uniqueness: 1-(1-Methylcyclopropyl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a cyclopropyl group and a ketone functional group makes it a versatile compound in various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1-(1-methylcyclopropyl)propan-1-one |
InChI |
InChI=1S/C7H12O/c1-3-6(8)7(2)4-5-7/h3-5H2,1-2H3 |
Clé InChI |
LMXZLUALBMZJON-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


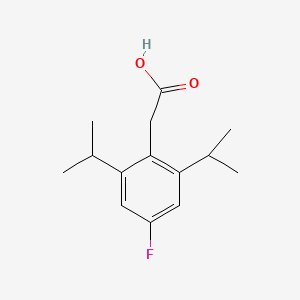

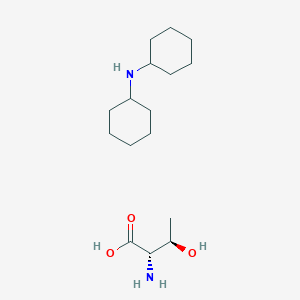
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
